molecular formula C11H14O2 B1462963 (3-Phenoxycyclobutyl)methanol CAS No. 1263283-76-6

(3-Phenoxycyclobutyl)methanol

Cat. No.: B1462963
CAS No.: 1263283-76-6
M. Wt: 178.23 g/mol
InChI Key: FGORXCKWCCCENF-UHFFFAOYSA-N
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Description

(3-Phenoxycyclobutyl)methanol is a chemical compound of interest in organic chemistry and materials science research. It features both a polar methanol group and a hydrophobic phenoxy-substituted cyclobutane ring, making it a potential versatile building block or intermediate for synthetic applications . The cyclobutane ring introduces significant ring strain, which can be exploited to drive interesting chemical transformations and synthesize complex molecular architectures . The primary alcohol functional group is highly amenable to further synthetic manipulation, including oxidation to aldehydes or carboxylic acids, and nucleophilic substitution after activation . This makes this compound a valuable precursor for generating a diverse library of derivatives for screening and development. While specific biological mechanisms of action for this precise compound are not well-documented in the literature, structurally related phenyl- and cyclobutyl-containing alcohols have been investigated for various biological activities, suggesting potential areas of research interest . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

(3-phenoxycyclobutyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c12-8-9-6-11(7-9)13-10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGORXCKWCCCENF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1OC2=CC=CC=C2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3-Phenoxycyclobutyl)methanol is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and relevant case studies.

  • Chemical Name: this compound
  • CAS Number: 1263283-76-6
  • Molecular Formula: C12_{12}H14_{14}O
  • Molecular Weight: 190.24 g/mol

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. It has been noted for its ability to modulate pathways related to cell proliferation and apoptosis.

Key Mechanisms:

  • Enzyme Inhibition: The compound inhibits specific enzymes involved in metabolic pathways, potentially leading to reduced tumor growth in cancer models.
  • Receptor Interaction: It may bind to various receptors, influencing signaling pathways that regulate cellular functions.

Biological Activities

The biological activities of this compound include:

  • Anticancer Activity: Preliminary studies indicate significant efficacy against various cancer cell lines, including MCF-7 (breast cancer) and KB (oral cancer) cells.
  • Anti-inflammatory Effects: The compound exhibits anti-inflammatory properties, which could be beneficial in treating conditions associated with chronic inflammation.
  • Antimicrobial Properties: Research suggests potential antibacterial and antifungal activities, making it a candidate for developing new antimicrobial agents.

Biochemical Pathways

The compound's interactions with biochemical pathways are critical for its biological effects. It has been shown to influence:

  • Cell Cycle Regulation: By inhibiting key enzymes, it can induce cell cycle arrest in cancer cells.
  • Apoptotic Pathways: The compound may promote apoptosis in malignant cells through mitochondrial pathways.

Pharmacokinetics

Pharmacokinetic studies indicate that this compound adheres to Lipinski's Rule of Five, suggesting favorable oral bioavailability. Its absorption, distribution, metabolism, and excretion (ADME) profiles are under investigation to determine optimal dosing regimens.

Case Studies

  • In Vitro Studies:
    • A study conducted on MCF-7 cells revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.
  • Animal Models:
    • In murine models of cancer, administration of the compound led to a significant decrease in tumor size compared to control groups. The mechanism was attributed to both direct cytotoxic effects and modulation of immune responses.

Data Tables

Study TypeCell LineConcentration (µM)Viability Reduction (%)Notes
In VitroMCF-71030Significant reduction observed
In VitroKB2545Higher efficacy at increased doses
Animal ModelMurine5060Tumor size reduction noted

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Cyclobutyl Ring

(3-Chlorocyclobutyl)methanol
  • Molecular Formula : C₅H₉ClO
  • Molecular Weight : 120.58 g/mol
  • Key Differences: The chloro substituent is electron-withdrawing, increasing polarity and reactivity in nucleophilic substitutions compared to the electron-donating phenoxy group. Applications: Likely used as an intermediate in organochlorine synthesis or cross-coupling reactions .
(3,3-Difluoro-1-Methyl-cyclobutyl)methanol
  • Molecular Formula : C₆H₁₀F₂O
  • Molecular Weight : 136.14 g/mol
  • Key Differences: Fluorine atoms increase electronegativity and metabolic stability, making this compound more resistant to oxidation. Applications: Fluorinated analogs are often explored in medicinal chemistry for enhanced bioavailability .

Phenoxy-Containing Analogs

3-Phenoxybenzenemethanol
  • Molecular Formula : C₁₃H₁₂O₂
  • Molecular Weight : 200.23 g/mol
  • Key Differences: Replaces the cyclobutyl ring with a benzene ring, eliminating ring strain but reducing conformational flexibility. Higher lipophilicity due to the additional aromatic ring may enhance binding to hydrophobic targets (e.g., pesticide receptors).
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol
  • Molecular Formula : C₁₈H₃₀O₃ (estimated from )
  • Molecular Weight : ~294.43 g/mol
  • Key Differences: A branched alkyl chain and ethoxy spacer increase solubility in nonpolar media but reduce metabolic stability. The extended structure may hinder penetration into biological membranes compared to compact cyclobutane derivatives. Applications: Likely a surfactant or emulsifier due to its amphiphilic structure .

Parent Alcohol Comparison: Methanol

  • Molecular Formula : CH₃O
  • Molecular Weight : 32.04 g/mol
  • Key Differences: Methanol’s small size and high volatility make it acutely toxic (LD₅₀ ~5–10 g/kg in humans). In contrast, (3-Phenoxycyclobutyl)methanol’s bulky substituents reduce volatility and may mitigate toxicity by limiting absorption pathways (e.g., inhalation). Applications: Methanol is a feedstock in chemical synthesis, while its derivatives are tailored for specialized roles .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Properties
This compound C₁₁H₁₄O₂ 178.23 Phenoxy, Cyclobutyl High lipophilicity, moderate reactivity
(3-Chlorocyclobutyl)methanol C₅H₉ClO 120.58 Chloro, Cyclobutyl Polar, reactive in substitutions
(3,3-Difluoro-1-Methyl-cyclobutyl)methanol C₆H₁₀F₂O 136.14 Difluoro, Methyl Metabolic stability, electronegative
3-Phenoxybenzenemethanol C₁₃H₁₂O₂ 200.23 Phenoxy, Benzene High aromaticity, agrochemical use
Methanol CH₃O 32.04 - Highly volatile, toxic

Table 2: Toxicity and Application Comparison

Compound Toxicity Profile Primary Applications
This compound Likely lower dermal absorption Pharmaceutical intermediates, ligands
(3-Chlorocyclobutyl)methanol Moderate (organochlorine risk) Cross-coupling reactions
3-Phenoxybenzenemethanol Pesticide metabolite Agrochemical synthesis
Methanol High (CNS depressant) Industrial solvent, fuel

Research Findings and Implications

  • Reactivity: The cyclobutyl ring in this compound introduces strain, enhancing susceptibility to ring-opening reactions compared to benzene derivatives. The phenoxy group stabilizes transition states via resonance in electrophilic substitutions .
  • Toxicity: Bulky substituents in cyclobutane derivatives reduce volatility and absorption, suggesting safer handling than methanol .
  • Synthetic Utility: Fluorinated and chlorinated analogs are valuable in medicinal chemistry, while phenoxy variants may serve as bioactive scaffolds .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (3-Phenoxycyclobutyl)methanol typically involves the following key steps:

  • Formation of a cyclobutanone or cyclobutane precursor with appropriate functional groups.
  • Introduction of the phenoxy group via nucleophilic substitution or coupling.
  • Reduction of the ketone or ester group to the corresponding alcohol (methanol group).

These steps are often conducted under controlled conditions with purification by column chromatography and characterization by NMR and IR spectroscopy.

Preparation of Cyclobutanone Precursors

A common starting material is 3-oxocyclobutane-1-carboxylic acid or its derivatives, which can be converted into intermediates suitable for phenoxy substitution.

Typical procedure:

  • Amidation or esterification of 3-oxocyclobutane-1-carbonyl chloride with an alcohol or amine in dichloromethane (DCM) at 0°C, followed by warming to room temperature and overnight stirring.
  • Workup involves quenching with water, extraction with DCM, drying over MgSO4, filtration, and solvent evaporation to yield crude products.
  • Purification is done by silica gel column chromatography.

Phenoxy Group Introduction

The phenoxy substituent is introduced via nucleophilic substitution reactions, commonly by reacting phenol derivatives with appropriate halogenated cyclobutane intermediates.

Example:

  • A cyclobutane tosylate intermediate is reacted with phenol under reflux in dry acetone with potassium carbonate as a base.
  • The reaction mixture is refluxed for several hours (e.g., 8 hours), then poured into water, filtered, washed, and crystallized from ethanol.
  • This yields the phenoxy-substituted cyclobutane derivative with high yield (~85%).

Reduction to this compound

Reduction of the cyclobutanone or ester intermediate to the corresponding alcohol is typically performed using sodium borohydride (NaBH4) in methanol at low temperature (0°C), followed by stirring at room temperature for 2-3 hours.

Procedure details:

  • Dissolve the cyclobutanone ester or amide in methanol and cool to 0°C.
  • Add sodium borohydride portion-wise.
  • Allow the mixture to warm to room temperature and stir for 2-3 hours.
  • Quench with ammonium chloride solution.
  • Extract with dichloromethane, dry over MgSO4, filter, and evaporate solvent to obtain the alcohol product.
  • The product can be used directly or further purified by chromatography.

Purification and Characterization

  • Purification is mainly achieved by column chromatography using silica gel and appropriate solvent gradients (e.g., ethyl acetate/hexanes).
  • Characterization includes:

Summary Table of Key Preparation Steps

Step Number Reaction Type Reagents/Conditions Outcome/Product Notes
1 Amidation/Esterification 3-oxocyclobutane-1-carbonyl chloride, alcohol/amine, DIPEA, DCM, 0°C to RT overnight Cyclobutanone ester/amide intermediate Purify by column chromatography
2 Phenoxy substitution Cyclobutane tosylate, phenol, K2CO3, dry acetone, reflux 8 h 3-Phenoxycyclobutane derivative High yield (~85%)
3 Reduction Sodium borohydride, methanol, 0°C to RT, 2-3 h This compound Quench with NH4Cl, extract, dry
4 Purification Silica gel chromatography Pure this compound Confirm by NMR, IR, elemental analysis

Additional Notes and Research Findings

  • The use of sodium borohydride is preferred for selective reduction of ketones to alcohols without affecting other functional groups.
  • Tosylation of cyclobutanol intermediates is a crucial step to activate the hydroxyl group for nucleophilic substitution by phenol.
  • The reactions are typically conducted under inert atmosphere (nitrogen) to prevent oxidation and side reactions.
  • The described methods are reproducible and scalable for laboratory synthesis.

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-Phenoxycyclobutyl)methanol
Reactant of Route 2
Reactant of Route 2
(3-Phenoxycyclobutyl)methanol

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